L-NIL dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

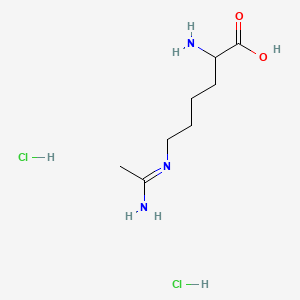

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-6-(1-aminoethylideneamino)hexanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQIBCXRAFAHXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159190-45-1 | |

| Record name | 159190-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

L-NIL Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-N⁶-(1-Iminoethyl)lysine dihydrochloride (L-NIL dihydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and pathological processes. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed examination of its mechanism of action, experimental protocols for its synthesis and for key biological assays, and a summary of its inhibitory activity and pharmacokinetic profile. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of selective iNOS inhibition.

Discovery and Rationale for Development

The discovery of nitric oxide (NO) as a critical signaling molecule in various physiological and pathophysiological processes spurred the development of inhibitors for its synthesizing enzymes, the nitric oxide synthases (NOS). Three main isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While nNOS and eNOS are constitutively expressed and involved in neurotransmission and vasodilation respectively, iNOS is expressed in response to inflammatory stimuli such as cytokines and bacterial endotoxins, leading to the production of large, sustained amounts of NO. This overproduction of NO by iNOS is associated with the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders.

This understanding led to the hypothesis that selective inhibition of iNOS, while sparing the constitutive isoforms, could offer a targeted therapeutic approach with a favorable safety profile. L-NIL was synthesized and identified as a potent and selective inhibitor of iNOS, demonstrating significant promise for investigating the role of iNOS in disease models and as a potential therapeutic agent.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from L-lysine. The key step involves the selective reaction of the ε-amino group of lysine with an imidating agent, followed by deprotection and conversion to the dihydrochloride salt. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of the α-amino group of L-lysine

To selectively modify the ε-amino group, the α-amino group of L-lysine must first be protected. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

-

Dissolve L-lysine monohydrochloride in a mixture of dioxane and water.

-

Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) and a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the solution with a dilute acid (e.g., HCl) to a pH of 2-3.

-

Extract the product, Nα-Boc-L-lysine, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Step 2: Imidation of the ε-amino group

The exposed ε-amino group of Nα-Boc-L-lysine is then reacted with an imidating agent, such as ethyl acetimidate hydrochloride, to form the iminoethyl group.

-

Dissolve Nα-Boc-L-lysine and ethyl acetimidate hydrochloride in a suitable solvent like dimethylformamide (DMF) or a mixture of water and dioxane.

-

Add a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloride salt of the imidating agent and to facilitate the reaction.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting the product, Nα-Boc-L-N⁶-(1-iminoethyl)lysine, with an organic solvent.

Step 3: Deprotection of the α-amino group and formation of the dihydrochloride salt

The final step involves the removal of the Boc protecting group and the formation of the dihydrochloride salt of L-NIL.

-

Dissolve the Nα-Boc-L-N⁶-(1-iminoethyl)lysine in a suitable solvent such as dioxane or ethyl acetate.

-

Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in dioxane.

-

The deprotection is typically rapid and results in the precipitation of this compound as a white solid.

-

Collect the precipitate by filtration, wash with a cold organic solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the product under vacuum to yield this compound.

Purification and Characterization:

The final product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether. The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Signaling Pathways

L-NIL acts as a competitive inhibitor at the arginine-binding site of iNOS.[1] Its structure, being an analog of the natural substrate L-arginine, allows it to bind to the active site of the enzyme. The iminoethyl group on the side chain is crucial for its inhibitory activity.

The primary mechanism of L-NIL's action is the selective inhibition of NO production by iNOS. This, in turn, modulates downstream signaling pathways that are activated by NO. A key target of NO is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. By inhibiting iNOS, L-NIL prevents the excessive production of NO and the subsequent over-activation of the sGC/cGMP/PKG signaling pathway, which is implicated in inflammatory responses.

Caption: iNOS Signaling Pathway and Point of L-NIL Inhibition.

Data Presentation: Inhibitory Activity and Pharmacokinetics

The efficacy of L-NIL as a selective iNOS inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) against the different NOS isoforms. Its pharmacokinetic profile determines its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

Table 1: In Vitro Inhibitory Activity of L-NIL

| NOS Isoform | Species | IC₅₀ (μM) | Selectivity (vs. iNOS) | Reference |

| iNOS | Mouse | 3.3 | - | [1][2] |

| nNOS | Rat (brain) | 92 | 28-fold | [1][2] |

| eNOS | Bovine (aortic endothelial cells) | 46 | ~14-fold | [3] |

Table 2: Pharmacokinetic Parameters of L-NIL in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |

| Intravenous | 10 | 4500 | 0.08 | 2300 | 1.5 |

| Oral | 30 | 800 | 1.0 | 3200 | 2.0 |

Note: The pharmacokinetic data presented is a representative example and may vary depending on the specific study conditions.

Experimental Protocols for Biological Assays

Measurement of Nitric Oxide Production (Griess Assay)

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in aqueous solutions.

Materials:

-

Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.

-

Sodium nitrite (NaNO₂) standard solutions.

-

Cell culture supernatants or other biological samples.

-

96-well microplate reader.

Procedure:

-

Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite.

-

Pipette 50 µL of standards and samples into the wells of a 96-well plate.

-

Add 50 µL of the Griess Reagent to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Caption: Workflow for the Griess Assay.

Measurement of NOS Activity (Arginine-to-Citrulline Conversion Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

-

[³H]L-arginine or [¹⁴C]L-arginine.

-

Enzyme source (e.g., cell lysates, purified NOS).

-

Reaction buffer containing cofactors (NADPH, tetrahydrobiopterin, Ca²⁺/calmodulin for constitutive NOS).

-

Dowex AG 50W-X8 cation-exchange resin (Na⁺ form).

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the enzyme source, radiolabeled L-arginine, and the necessary cofactors in the reaction buffer.

-

Initiate the reaction by adding the enzyme source and incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺).

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin.

-

The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.

-

Collect the eluate containing [³H]L-citrulline.

-

Quantify the amount of [³H]L-citrulline by liquid scintillation counting.

-

The NOS activity is expressed as the amount of citrulline formed per unit time per amount of protein.

Caption: Workflow for Arginine-to-Citrulline Conversion Assay.

Conclusion

This compound stands as a valuable pharmacological tool for the investigation of the roles of iNOS in health and disease. Its selectivity for iNOS over the constitutive isoforms makes it a superior research compound compared to non-selective NOS inhibitors. The detailed synthetic and experimental protocols provided in this guide, along with the summarized data on its activity and pharmacokinetics, offer a solid foundation for its application in preclinical research. Further studies are warranted to fully elucidate its therapeutic potential in various inflammatory and pathological conditions driven by iNOS-mediated nitric oxide production.

References

An In-depth Technical Guide to the Mechanism of L-NIL Dihydrochloride iNOS Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which L-N6-(1-iminoethyl)lysine dihydrochloride (L-NIL) selectively inhibits the inducible nitric oxide synthase (iNOS) isoform. This document details the molecular interactions, inhibitory kinetics, and relevant experimental protocols, presenting quantitative data in a clear, comparative format. Visual diagrams of key pathways and experimental workflows are included to facilitate understanding.

Core Mechanism of Action: Targeting the Heme Prosthetic Group

L-NIL is a potent and selective inhibitor of iNOS, exerting its effects through a direct interaction with the enzyme's active site. The primary mechanism of iNOS inactivation by L-NIL involves the alteration of the heme prosthetic group, which is essential for the catalytic activity of the enzyme.[1] Under conditions that support catalytic turnover, L-NIL leads to a time- and concentration-dependent loss of heme fluorescence, which correlates with the loss of nitric oxide (NO) production.[1] This interaction with the heme residue ultimately leads to the partial disassembly of the iNOS dimer into inactive monomers.[1] Unlike some other iNOS inhibitors, studies using radiolabeled L-NIL have shown no detectable covalent binding to the iNOS protein, suggesting that the primary mechanism is centered on the alteration and subsequent loss of the heme group.[1]

Quantitative Analysis of L-NIL Inhibitory Potency and Selectivity

L-NIL exhibits a notable selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the neuronal (nNOS) and endothelial (eNOS) isoforms. This selectivity is critical for its utility as a research tool and its potential as a therapeutic agent, as it minimizes off-target effects related to the inhibition of constitutive NOS isoforms. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Inhibitor | Target Isoform | IC50 Value (µM) | Selectivity vs. iNOS | Reference |

| L-NIL | murine iNOS | 3.3 | - | [2][3][4][5][6] |

| L-NIL | rat brain cNOS (nNOS) | 92 | 28-fold | [2][3][4][5][6] |

| L-NIL | eNOS | 8 - 38 | ~2.4 - 11.5-fold | [7][8] |

| L-NIL | nNOS | 17 - 92 | ~5.1 - 28-fold | [7][8] |

Signaling Pathway of iNOS Induction and Inhibition by L-NIL

The expression of iNOS is typically induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). This induction leads to a sustained, high-level production of nitric oxide. L-NIL intervenes at the final step of this pathway by directly inhibiting the enzymatic activity of the translated iNOS protein.

Caption: Signaling pathway of iNOS induction and the inhibitory action of L-NIL.

Experimental Protocols

In Vitro iNOS Activity Assay (Griess Assay)

This protocol describes a common method to determine iNOS activity in cell culture by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

-

L-NIL dihydrochloride stock solution

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

iNOS Induction and Inhibition:

-

Remove the culture medium.

-

Add fresh medium containing iNOS-inducing agents (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ).

-

Concurrently, add varying concentrations of L-NIL to the appropriate wells. Include a vehicle control (no L-NIL).

-

Incubate for 24-48 hours.

-

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite in the same culture medium.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the nitrite concentration in each sample by comparing the absorbance to the standard curve. Determine the IC50 value of L-NIL by plotting the percentage of inhibition against the log of the L-NIL concentration.

Caption: Workflow for determining the inhibitory effect of L-NIL on iNOS activity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the affinity of L-NIL for the iNOS active site by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Purified recombinant iNOS enzyme or cell membranes expressing iNOS

-

Radiolabeled ligand that binds to the iNOS active site (e.g., [3H]L-arginine or a suitable radiolabeled inhibitor)

-

This compound

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the purified iNOS or membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled L-NIL.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the enzyme/membrane-bound radioligand, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of L-NIL. The concentration of L-NIL that displaces 50% of the radioligand is the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Logical Relationship of L-NIL Selectivity

The therapeutic and experimental utility of L-NIL is largely dependent on its selectivity for iNOS over the constitutive isoforms, nNOS and eNOS. This selectivity profile minimizes interference with the physiological roles of NO produced by nNOS (e.g., neurotransmission) and eNOS (e.g., vasodilation).

Caption: Logical diagram illustrating L-NIL's preferential inhibition of iNOS.

References

- 1. researchgate.net [researchgate.net]

- 2. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]

- 3. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

L-NIL Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Role as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-NIL dihydrochloride, also known as N6-(1-iminoethyl)-L-lysine dihydrochloride, is a potent and selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[1][2][3] Its ability to preferentially target iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms has made it an invaluable tool in biomedical research for elucidating the multifaceted roles of nitric oxide (NO) in various physiological and pathological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental methodologies for its use and analysis.

Chemical Properties and Structure

This compound is a synthetic derivative of the amino acid L-lysine.[2][3] It is typically supplied as a white to off-white crystalline solid.[4]

Identifiers and Chemical Formula

| Property | Value |

| IUPAC Name | (2S)-2-amino-6-[(1-iminoethyl)amino]hexanoic acid dihydrochloride |

| Synonyms | N6-(1-iminoethyl)-L-lysine dihydrochloride, L-N6-(1-Iminoethyl)lysine dihydrochloride |

| CAS Number | 159190-45-1[5][6][7] |

| Molecular Formula | C₈H₁₇N₃O₂ · 2HCl[5][6][7] |

| Molecular Weight | 260.16 g/mol [6][8] |

| SMILES | CC(=N)NCCCC--INVALID-LINK--C(=O)O.Cl.Cl |

| InChI | InChI=1S/C8H17N3O2.2ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);2*1H/t7-;;/m0../s1 |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid[4] |

| Purity | ≥95%[5][6] |

| Melting Point | 144-145 °C[4] |

| Stability | Stable for ≥ 4 years when stored at -20°C[5] |

| Storage Conditions | Store at -20°C, desiccated.[9] |

Solubility

This compound exhibits good solubility in aqueous solutions and some organic solvents.

| Solvent | Solubility |

| Water | >50 mg/mL[4] |

| Phosphate Buffered Saline (PBS) | ~30 mg/mL[9] |

| Dimethylformamide (DMF) | ~15 mg/mL[9] |

| Dimethyl sulfoxide (DMSO) | ~15 mg/mL[9] |

| Ethanol | ~1 mg/mL[9] |

Mechanism of Action and Selectivity

This compound functions as a competitive inhibitor of iNOS. It vies with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.

A key feature of L-NIL is its significant selectivity for iNOS over the other major NOS isoforms, eNOS and nNOS. This selectivity is crucial for dissecting the specific contributions of iNOS in complex biological systems.

| NOS Isoform | IC₅₀ (µM) | Selectivity vs. iNOS |

| iNOS (murine) | 3.3[1][2][3] | - |

| nNOS (rat brain) | 92[1][2][3] | ~28-fold |

| eNOS | 8-38 | ~2.4 to 11.5-fold |

This selectivity allows researchers to inhibit iNOS-mediated NO production with minimal confounding effects from the constitutive NOS isoforms, which are involved in vital physiological functions such as neurotransmission and blood pressure regulation.

Signaling Pathway of iNOS Inhibition by this compound

The induction of iNOS is a hallmark of inflammatory responses and is triggered by various stimuli, including bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). These stimuli activate intracellular signaling cascades that lead to the transcriptional activation of the NOS2 gene, which encodes for iNOS. This compound acts downstream by directly inhibiting the enzymatic activity of the translated iNOS protein.

References

- 1. pnas.org [pnas.org]

- 2. L-N6-(1-亚氨乙基)赖氨酸 二盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Inducible Nitric Oxide Synthase Deficiency in Myeloid Cells Does Not Prevent Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting the neuronal isoform of nitric oxide synthase has similar effects on the compensatory choroidal and axial responses to myopic defocus in chicks as does the non-specific inhibitor L-NAME - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. rsc.org [rsc.org]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

L-N6-(1-iminoethyl)lysine (L-NIL): An In-depth Technical Guide to its Early Evaluation as a Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early foundational studies on L-N6-(1-iminoethyl)lysine (L-NIL) as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). The document details its inhibitory activity, the experimental methodologies used in its initial characterization, and the key signaling pathways it modulates.

Core Quantitative Data: Inhibitory Potency and Selectivity

Early research focused on quantifying the inhibitory concentration and selectivity of L-NIL against different nitric oxide synthase (NOS) isoforms. The following table summarizes the key quantitative data from these initial studies.

| Inhibitor | Target Isoform | IC50 (μM) | Selectivity (Fold) | Reference |

| L-NIL | Mouse iNOS (miNOS) | 3.3 | 28-fold vs. rcNOS | [1][2] |

| L-NIL | Rat brain cNOS (rcNOS) | 92 | - | [1][2] |

| L-NIO | Inducible NOS (iNOS) | 3.9 (Ki) | Non-selective | [3] |

| L-NIO | Neuronal NOS (nNOS) | 1.7 (Ki) | - | [3] |

| L-NIO | Endothelial NOS (eNOS) | 3.9 (Ki) | - | [3] |

Mechanism of Action

L-NIL functions as a competitive inhibitor at the active site of iNOS. Under conditions that support catalytic turnover, L-NIL inactivates the enzyme primarily by targeting and altering the heme residue at the active site. This leads to a time- and concentration-dependent loss of heme fluorescence and subsequent NO-forming activity. The inactivation process can also lead to the partial disassembly of iNOS dimers into monomers that lack fluorometrically detectable heme.[4] Unlike some other inhibitors, studies using 14C-labeled L-NIL showed no detectable radioactivity associated with the protein after inactivation, suggesting the primary mechanism is heme alteration and loss rather than covalent modification of the protein itself.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of inducible nitric oxide synthase inactivation by aminoguanidine and L-N6-(1-iminoethyl)lysine. [vivo.weill.cornell.edu]

L-NIL Dihydrochloride (CAS: 159190-45-1): A Technical Guide for Researchers

An In-depth Examination of a Selective iNOS Inhibitor for Scientific and Preclinical Investigation

This technical guide provides a comprehensive overview of L-NIL dihydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, mechanism of action, and applications in preclinical research. It further details experimental methodologies and visualizes key pathways to facilitate its effective use in a laboratory setting.

Core Compound Properties

This compound, also known as N6-(1-iminoethyl)-L-lysine dihydrochloride, is a small molecule widely utilized for its selective inhibition of the iNOS enzyme. Its fundamental characteristics are summarized below.

| Property | Value | Citations |

| CAS Number | 159190-45-1 | [1][2][3] |

| Molecular Formula | C₈H₁₇N₃O₂ • 2HCl | [1][2][4] |

| Molecular Weight | 260.16 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [6][7][8] |

| Purity | ≥95% | [1][7][9] |

| Storage Conditions | -20°C, desiccated, under inert gas | [2][6][7][8] |

| Handling | Very hygroscopic; handle under inert gas | [8] |

Solubility and Solution Preparation

Proper dissolution is critical for experimental success. This compound exhibits solubility in various common laboratory solvents.

| Solvent | Solubility (approx.) | Citations |

| Water | 50-100 mg/mL | [4][7][8] |

| PBS (pH 7.2) | 30 mg/mL | [4][7] |

| DMSO | 15 mg/mL | [4][7] |

| DMF | 15 mg/mL | [4][7] |

| Ethanol | 1 mg/mL | [4][7] |

Note: It is recommended not to store aqueous solutions for more than one day.[7] For biological experiments, prepare stock solutions in a suitable solvent and make further dilutions into aqueous buffers or isotonic saline immediately before use.[7]

Mechanism of Action and Selectivity

This compound functions as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme pivotal in the inflammatory response through the production of nitric oxide (NO).[2][6][8] Its selectivity is a key attribute, allowing researchers to dissect the specific roles of iNOS from the other two major NOS isoforms: neuronal NOS (nNOS) and endothelial NOS (eNOS).[4][9]

The compound exhibits a significantly higher affinity for iNOS, as demonstrated by its IC₅₀ values across different isoforms.

| NOS Isoform | IC₅₀ Range (µM) | Selectivity vs. iNOS | Citations |

| iNOS (inducible) | 0.4 - 3.3 | - | [4][5][6][9] |

| nNOS (neuronal) | 17 - 92 | ~28-fold lower | [4][5][6][9] |

| eNOS (endothelial) | 8 - 38 | - | [4][9] |

This selectivity makes L-NIL an invaluable tool for investigating the pathological and physiological consequences of iNOS activity.

Experimental Protocols and Applications

This compound has been employed in a wide array of experimental models, both in vitro and in vivo, to elucidate the function of iNOS.

In Vitro Inhibition of iNOS in Macrophages

This protocol describes the use of L-NIL to inhibit NO production in interferon-gamma (IFN-γ) stimulated macrophages.

Methodology:

-

Cell Culture: Culture primary macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Stimulation: Induce iNOS expression by stimulating the cells with IFN-γ (concentration and time to be optimized, e.g., 10-100 U/mL for 24 hours).

-

Inhibitor Treatment: Co-incubate the stimulated cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for the duration of the stimulation. A vehicle control (media) should be run in parallel.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Measure the accumulation of nitrite, a stable metabolite of NO, using the Griess reagent.

-

Compare nitrite levels in L-NIL-treated wells to the stimulated, untreated wells to determine the IC₅₀. An IC₅₀ of approximately 0.4 µM has been reported in IFN-γ stimulated primary macrophages.[10]

-

References

- 1. scbt.com [scbt.com]

- 2. agscientific.com [agscientific.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biotium.com [biotium.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Enzo Life Sciences L-NIL . dihydrochloride (10mg). CAS: 159190-45-1, Quantity: | Fisher Scientific [fishersci.com]

- 9. L-NIL (hydrochloride) - Applications - CAT N°: 80310 [bertin-bioreagent.com]

- 10. L-N6-(1-iminoethyl)-lysine potently inhibits inducible nitric oxide synthase and is superior to NG-monomethyl-arginine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selectivity of L-NIL for Inducible Nitric Oxide Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the selectivity of L-N⁶-(1-iminoethyl)lysine (L-NIL) for inducible nitric oxide synthase (iNOS). L-NIL is a potent and selective inhibitor of iNOS, an enzyme implicated in various inflammatory and pathological processes. Understanding the nuances of its selectivity is paramount for its application in research and therapeutic development.

Executive Summary

L-NIL demonstrates a significant selective inhibition of iNOS over the other two nitric oxide synthase isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity is crucial for therapeutic applications, as non-selective inhibition can lead to undesirable side effects. While the precise structural basis for L-NIL's selectivity is not fully elucidated by a co-crystal structure, it is understood to be a consequence of subtle differences in the active site environment of the NOS isoforms. L-NIL acts as a slow, tight-binding inhibitor, and its mechanism of action involves the inactivation of the iNOS enzyme through interaction with the heme prosthetic group. This guide summarizes the quantitative data on L-NIL's inhibitory activity, details the experimental protocols used to determine its selectivity, and explores the relevant signaling pathways.

Data Presentation: Quantitative Analysis of L-NIL Inhibition

| Inhibitor | Target Isoform | Species | Inhibition Metric | Value (µM) | Selectivity Ratio (vs. iNOS) | Reference |

| L-NIL | iNOS | Mouse (miNOS) | IC₅₀ | 3.3 | 1 | [1][2] |

| nNOS | Rat (rcNOS) | IC₅₀ | 92 | ~28-fold | [1][2] | |

| iNOS (IFN-γ stimulated) | Mouse (primary macrophages) | IC₅₀ | 0.4 | - | [3] | |

| iNOS | Human (DLD-1 cells) | IC₅₀ | 0.13 - 2.8 | - | [1] | |

| eNOS | Human (HUVEC) | IC₅₀ | 2.4 | - | [1] |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Mechanism of Action and Structural Basis for Selectivity

L-NIL is a competitive inhibitor of iNOS.[4] Its mechanism of action involves targeting the heme residue at the active site of the enzyme.[5] This interaction leads to a time- and concentration-dependent loss of heme fluorescence, which correlates with the loss of nitric oxide (NO) forming activity.[5] The inactivation of iNOS by L-NIL is believed to proceed through heme alteration and subsequent loss, causing the dimeric enzyme to partially disassemble into monomers.[5]

The structural basis for the selectivity of inhibitors for different NOS isoforms is a complex area of study, primarily because the active sites of iNOS, nNOS, and eNOS are highly conserved.[2][6] While a crystal structure of L-NIL bound to iNOS is not publicly available, the selectivity of other NOS inhibitors has been attributed to:

-

Subtle Amino Acid Differences: Even single amino acid substitutions in regions adjacent to the active site can influence inhibitor binding and create opportunities for selective targeting.[2]

-

Conformational Flexibility: The active sites of the NOS isoforms exhibit a degree of conformational flexibility. Isoform-specific inhibitor binding can induce distinct conformational changes, leading to differential inhibition.[6]

-

Access Channels: The channels leading to the active site may have different properties among the isoforms, which can be exploited by inhibitors with specific chemical moieties.

It is plausible that the selectivity of L-NIL for iNOS arises from a combination of these factors, allowing it to interact more favorably with the active site environment of iNOS compared to nNOS and eNOS.

Experimental Protocols

The determination of L-NIL's selectivity relies on robust and well-defined experimental protocols. The following are detailed methodologies for two key assays used in the characterization of NOS inhibitors.

NOS Enzyme Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Principle:

NOS enzymes catalyze the oxidation of L-arginine to L-citrulline and nitric oxide. By using L-[¹⁴C]arginine or L-[³H]arginine as a substrate, the amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity. The positively charged L-arginine is separated from the neutral L-citrulline using cation-exchange chromatography.

Detailed Methodology:

-

Enzyme Preparation:

-

Recombinant human iNOS, nNOS, and eNOS are expressed in and purified from E. coli or other suitable expression systems.

-

Alternatively, tissue homogenates or cell lysates known to express the specific NOS isoforms can be used. Protein concentration should be determined using a standard method (e.g., Bradford or BCA assay).

-

-

Reaction Mixture Preparation (per reaction):

-

50 mM Tris-HCl buffer (pH 7.4)

-

1 mM NADPH

-

10 µM FAD

-

10 µM FMN

-

10 µM Tetrahydrobiopterin (BH4)

-

1 mM CaCl₂ (for nNOS and eNOS activation)

-

10 µg/ml Calmodulin (for nNOS and eNOS activation)

-

Varying concentrations of L-NIL or vehicle control.

-

10 µM L-arginine spiked with L-[¹⁴C]arginine (specific activity ~50 mCi/mmol).

-

-

Assay Procedure:

-

Pre-incubate the enzyme preparation with the reaction mixture containing L-NIL or vehicle for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the L-arginine/L-[¹⁴C]arginine substrate.

-

Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Stop the reaction by adding a stop buffer (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5).

-

-

Separation and Quantification:

-

Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50WX-8).

-

Wash the column with a suitable buffer to elute the neutral L-[¹⁴C]citrulline. The positively charged L-[¹⁴C]arginine will be retained by the resin.

-

Collect the eluate and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of L-[¹⁴C]citrulline formed in each reaction.

-

Plot the enzyme activity against the concentration of L-NIL.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Radioligand Binding Assay

This assay measures the affinity of an inhibitor for the NOS active site by competing with the binding of a radiolabeled ligand.

Principle:

A radiolabeled ligand with known high affinity for the NOS active site (e.g., [³H]L-NG-nitroarginine) is incubated with the enzyme in the presence of varying concentrations of the unlabeled inhibitor (L-NIL). The ability of the inhibitor to displace the radioligand is measured, and from this, the inhibitor's binding affinity (Ki) can be determined.

Detailed Methodology:

-

Membrane/Enzyme Preparation:

-

Prepare purified recombinant NOS isoforms or membrane preparations from cells or tissues expressing the target NOS.

-

-

Binding Buffer:

-

Typically a buffer such as 50 mM Tris-HCl (pH 7.4) containing appropriate additives to maintain enzyme stability.

-

-

Assay Procedure:

-

In a multi-well plate, add the enzyme preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of L-NIL.

-

To determine non-specific binding, a parallel set of reactions is included containing a high concentration of a non-radiolabeled, high-affinity ligand.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the enzyme-ligand complex.

-

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each inhibitor concentration.

-

Plot the specific binding as a percentage of the control (no inhibitor) against the log concentration of L-NIL.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate a key signaling pathway involving iNOS and a typical experimental workflow for assessing iNOS inhibition.

Caption: Inflammatory signaling pathway leading to iNOS induction and its inhibition by L-NIL.

Caption: Workflow for determining the inhibitory potency and selectivity of L-NIL.

Conclusion

L-NIL stands as a valuable tool for researchers studying the role of iNOS in health and disease due to its notable selectivity. The data, primarily from murine and rat models, consistently demonstrate a significant preference for iNOS over constitutive NOS isoforms. While a complete quantitative profile for human isoforms remains to be fully elucidated in comparative studies, the existing evidence strongly supports its utility as a selective iNOS inhibitor. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of L-NIL and other novel NOS inhibitors. Further research, particularly X-ray crystallography of the L-NIL-iNOS complex, will be instrumental in providing a definitive structural explanation for its selectivity and in guiding the design of next-generation iNOS inhibitors with enhanced therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for L-NIL Dihydrochloride in Mouse Models

Introduction

N6-(1-Iminoethyl)-L-lysine dihydrochloride (L-NIL dihydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various pathological processes including inflammation, cancer, and sepsis.[1][2][3] Its selectivity for iNOS over other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), makes it a valuable tool for investigating the specific role of iNOS in disease models.[2] These application notes provide a comprehensive overview of the in vivo use of L-NIL in mouse models, including established dosages, administration protocols, and key experimental findings.

Mechanism of Action

L-NIL competitively inhibits the iNOS enzyme, thereby reducing the production of nitric oxide (NO) from L-arginine. Aberrant or excessive NO production by iNOS is a key factor in various diseases. In cancer, iNOS-derived NO can promote tumor growth, angiogenesis, and resistance to apoptosis.[1] In inflammatory conditions and sepsis, high levels of NO can lead to tissue damage, vasodilation, and the formation of cytotoxic reactive nitrogen species (RNS).[4][5] By selectively targeting iNOS, L-NIL allows researchers to mitigate these pathological effects and study the underlying disease mechanisms.

Data Summary

The following tables summarize the quantitative data on L-NIL's selectivity and its application in various in vivo mouse models.

Table 1: L-NIL Selectivity and Potency

| Parameter | Target Enzyme | Value | Species | Citation |

| IC₅₀ | Inducible NOS (iNOS) | 3.3 µM | Mouse | [2][6][7] |

| IC₅₀ | Constitutive NOS (cNOS) | 92 µM | Rat Brain | [2][6][7] |

| Selectivity | iNOS vs. cNOS | 28-fold | Mouse vs. Rat | [2][6][7] |

Table 2: Summary of In Vivo Dosing of L-NIL in Mouse Models

| Mouse Strain | Disease Model | L-NIL Dose | Administration Route | Key Findings | Citation |

| C57BL/6 | LPS-Induced NO Production | 0.1% in drinking water | Oral | Strong decrease in serum nitrite levels, demonstrating effective in vivo iNOS inhibition. | [1] |

| NOD/SCID | Human Melanoma Xenograft | 0.15% in drinking water | Oral | Significantly inhibited tumor growth, extended survival, decreased microvessel density, and increased apoptosis. | [1] |

| Balb/c | Renal Ischemia & Reperfusion | 10 and 30 mg/kg | Intraperitoneal (IP) | Prevented inflammation, oxidative stress, and autophagy. | [6][7][8] |

| Balb/c | Sepsis (CLP model) | 10 and 30 mg/kg | Intraperitoneal (IP) | Decreased sepsis-induced increases in TLR4 and IL-1β. | [6][7][8] |

| N/A | Monosodium Urate (MSU) Induced Inflammation | 5 and 10 mg/kg/day | Intraperitoneal (IP) | Reduced foot pad swelling and suppressed MSU-induced expression of TNF-α and IL-1β. | [4] |

| C57BL/6 | Allergen-Induced Airway Hyperresponsiveness | 5 mg/kg | Intraperitoneal (IP) | Administered 30 minutes after each allergen challenge. | [9] |

| BALB/c | A. actinomycetemcomitans LPS Immune Response | N/A | N/A | Suppressed serum NO and shifted the immune response towards Th1-like immunity. | [10] |

| N/A | LPS-Induced Kidney Injury | 3 mg/kg | Intraperitoneal (IP) | Blocked the generation of reactive nitrogen species (RNS) and prevented renal capillary perfusion defects. | [5] |

Experimental Protocols

Here are detailed protocols for common applications of L-NIL in mouse models based on published research.

Protocol 1: Oral Administration for Systemic iNOS Inhibition in an LPS Challenge Model

This protocol is adapted from studies investigating the systemic inhibition of iNOS-dependent NO production.[1]

Objective: To assess the ability of orally administered L-NIL to inhibit systemic iNOS activity induced by lipopolysaccharide (LPS).

Materials:

-

This compound

-

Sterile drinking water

-

LPS from E. coli

-

Sterile, pyrogen-free saline

-

C57BL/6 mice

-

Griess Reagent System for nitrite determination

-

Microplate reader

Procedure:

-

Animal Acclimatization: Acclimate C57BL/6 mice for at least one week with standard chow and water ad libitum.

-

L-NIL Administration:

-

Prepare a 0.1% (w/v) solution of L-NIL in sterile drinking water. This corresponds to 1 mg/mL.

-

Provide this solution as the sole source of drinking water to the treatment group for 48 hours prior to the LPS challenge. The control group receives regular sterile drinking water.

-

-

LPS Challenge:

-

Prepare a solution of LPS in sterile saline at a concentration of 25 µg/mL.

-

Inject mice intraperitoneally (IP) with 250 µg of LPS (a volume of 10 mL/kg).

-

-

Sample Collection:

-

At 7 hours post-LPS injection, sacrifice the mice via an approved euthanasia method.

-

Collect whole blood via cardiac puncture.

-

Allow the blood to clot and centrifuge to separate the serum.

-

-

Nitrite Measurement:

-

Clarify the serum by passing it through a 10 kDa cutoff spin filter to remove proteins.

-

Determine the nitrite concentration in the clarified serum using the Griess Reagent System according to the manufacturer's instructions.

-

Measure absorbance on a microplate reader and calculate nitrite levels based on a standard curve.

-

Protocol 2: Intraperitoneal Administration for an Acute Gout Inflammation Model

This protocol is based on a study of monosodium urate (MSU) crystal-induced inflammation in the mouse paw.[4]

Objective: To evaluate the anti-inflammatory effect of L-NIL on MSU-induced paw edema and cytokine expression.

Materials:

-

This compound

-

Sterile saline

-

Monosodium urate (MSU) crystals

-

Calipers for measuring paw thickness

Procedure:

-

Animal Acclimatization: Acclimate mice for one week.

-

L-NIL Administration:

-

Dissolve L-NIL in sterile saline to prepare solutions for 5 mg/kg and 10 mg/kg doses.

-

Administer the L-NIL solution or vehicle (saline) via IP injection.

-

-

Induction of Inflammation:

-

Four hours after the L-NIL injection, inject 4 mg of MSU crystals (suspended in saline) into the soles of the hindlimb feet to induce inflammation.

-

-

Endpoint Measurement:

-

At 24 hours after the MSU injection, measure the thickness of the footpad using calipers.

-

Calculate the percentage increase in thickness compared to baseline or a saline-injected control paw.

-

-

(Optional) Biomarker Analysis:

-

At the endpoint, collect plasma to measure NO metabolites (nitrite/nitrate).

-

Harvest the footpad tissue for analysis of iNOS, TNF-α, and IL-1β gene and protein expression via qPCR and Western blot, respectively.[4]

-

Visualizations

Signaling Pathway of L-NIL Action

Caption: Mechanism of L-NIL action on iNOS and downstream pathways.

General Experimental Workflow for In Vivo L-NIL Studies

Caption: Generalized workflow for in vivo L-NIL experiments in mice.

References

- 1. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. Inhibition of Inducible Nitric Oxide Synthase Attenuates Monosodium Urate-induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the inducible nitric-oxide synthase inhibitor L-N(6)-(1-iminoethyl)-lysine on microcirculation and reactive nitrogen species generation in the kidney following lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Effect of L-N6-(1-iminoethyl)-lysine, an inducible nitric oxide synthase inhibitor, on murine immune response induced by Actinobacillus actinomycetemcomitans lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing L-NIL Dihydrochloride Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-N6-(1-iminoethyl)lysine dihydrochloride (L-NIL dihydrochloride) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] It demonstrates significantly greater selectivity for iNOS compared to endothelial NOS (eNOS) and neuronal NOS (nNOS), making it a valuable tool for investigating the specific roles of iNOS in various biological processes.[1][2] In cell culture, L-NIL is frequently used to study the effects of iNOS inhibition in inflammation, immunology, and other pathological conditions where nitric oxide (NO) production is implicated.[1][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These notes provide detailed protocols for the preparation, storage, and use of this compound solutions in cell culture applications.

This compound Properties and Solubility

This compound is supplied as a crystalline solid.[5] Key chemical properties and solubility data are summarized in the tables below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N6-(1-iminoethyl)-L-lysine, dihydrochloride | [1][5] |

| CAS Number | 159190-45-1 | [1][5][6] |

| Chemical Formula | C₈H₁₇N₃O₂ • 2HCl | [5][6][7] |

| Formula Weight | 260.2 g/mol | [1][5][6] |

| Purity | ≥95% | [1][5] |

| Supplied As | Crystalline Solid | [5] |

Table 2: Solubility of this compound

| Solvent | Approximate Solubility | Reference |

| Water | 50 mg/mL | [1][5] |

| PBS (pH 7.2) | 30 mg/mL | [1][5] |

| DMSO | 15 mg/mL | [1][5] |

| DMF | 15 mg/mL | [1][5] |

| Ethanol | 1 mg/mL | [1][5] |

Experimental Protocols

Safety Precaution: This material should be considered hazardous until further information is available. Do not ingest, inhale, or allow contact with eyes or skin. Wash thoroughly after handling.[5]

This protocol is suitable for creating a high-concentration stock that can be stored for an extended period and diluted to a working concentration for most cell culture applications.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

Methodology:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh 2.602 mg of this compound.

-

Dissolution: Add the appropriate volume of sterile DMSO to the powder. To continue the example, add 1 mL of DMSO to the 2.602 mg of powder to achieve a 10 mM concentration.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[8]

-

Storage: Store the aliquots at -20°C or -80°C.

This protocol is an alternative for experiments that are sensitive to organic solvents. Note the limited stability of aqueous solutions.

Materials:

-

This compound powder

-

Sterile PBS (pH 7.2)

-

Sterile conical tubes or microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

Methodology:

-

Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare a 10 mg/mL solution, weigh 10 mg of the powder.

-

Dissolution: Add 1 mL of sterile PBS (pH 7.2) to the 10 mg of powder.

-

Mixing: Vortex thoroughly until the solid is completely dissolved. The solubility in PBS is approximately 30 mg/mL.[1][5]

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[8]

-

Usage and Storage: This aqueous solution should be prepared fresh and used immediately. It is not recommended to store aqueous solutions for more than one day.[5]

This protocol describes the final dilution of the concentrated stock solution into the cell culture medium.

Methodology:

-

Thawing: Thaw a single aliquot of the concentrated this compound stock solution (from Protocol 1) at room temperature.

-

Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM DMSO stock, perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

-

Solvent Control: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is insignificant, typically ≤0.1%, as solvents can have physiological effects.[5] Prepare a vehicle control by adding the same amount of solvent to the medium without the inhibitor.

-

Mixing and Application: Gently mix the medium containing L-NIL and immediately add it to the cells.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | [1][5] |

| Solution in DMSO/DMF | -20°C | 1 month | [8] |

| Solution in DMSO/DMF | -80°C | 6 months | [8] |

| Aqueous Solution | 4°C | Not recommended for more than one day | [5] |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and the inhibitory mechanism of L-NIL.

Caption: Workflow for this compound Stock Solution Preparation.

Caption: Simplified Pathway of iNOS Inhibition by L-NIL.

References

- 1. caymanchem.com [caymanchem.com]

- 2. biotium.com [biotium.com]

- 3. L-NIL hydrochloride | iNOS | Tocris Bioscience [tocris.com]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. agscientific.com [agscientific.com]

- 7. agscientific.com [agscientific.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L-NIL Dihydrocholride in Neuroinflammation Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of L-NIL dihydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in various animal models of neuroinflammation. Detailed protocols for model induction, drug administration, and subsequent analysis are provided to facilitate reproducible and robust experimental design.

Introduction to this compound

L-N6-(1-iminoethyl)lysine dihydrochloride (this compound) is a powerful tool for investigating the role of iNOS-mediated nitric oxide (NO) production in the pathophysiology of neuroinflammatory and neurodegenerative diseases. In the central nervous system (CNS), neuroinflammation is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators, including cytokines, chemokines, and reactive oxygen and nitrogen species.[1] Overproduction of NO by iNOS is a key contributor to neuronal damage and cell death in these conditions.[2]

This compound offers high selectivity for iNOS over other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS), minimizing off-target effects.[3] Its efficacy has been demonstrated in a variety of in vivo models, where it has been shown to reduce neuroinflammation, mitigate neuronal damage, and improve functional outcomes.[4][5][6]

Mechanism of Action

During neuroinflammation, pro-inflammatory cytokines like TNF-α and IL-1β trigger the expression of iNOS in microglia and astrocytes.[2] iNOS then produces large, sustained amounts of NO. This excess NO can react with superoxide radicals to form the highly reactive and neurotoxic peroxynitrite, leading to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[2] this compound acts as a competitive inhibitor of iNOS, blocking the synthesis of NO and thereby preventing these downstream neurotoxic effects.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in various neuroinflammation animal models.

Table 1: Effects of L-NIL on Neuroinflammation Markers in LPS-Induced Models

| Animal Model & L-NIL Dose | Outcome Measure | Control Group | LPS Group | LPS + L-NIL Group | Reference |

| Mouse, 3 mg/kg i.p. | Rhodamine Fluorescence (RNS) | Baseline | Increased | Blocked Increase | [7] |

| Mouse, 3 mg/kg i.p. | NAD(P)H Autofluorescence | Baseline | Increased | Blocked Increase | [7] |

| Mouse, 3 mg/kg i.p. | Capillary Flow Stoppage (%) | Low | Significantly Increased | Prevented Increase | [7] |

| Rat, intranigral LPS | Tyrosine Hydroxylase+ Neurons | High | Reduced | Attenuated Reduction | [8] |

Table 2: Effects of L-NIL in Neurodegenerative and Injury Models

| Animal Model & L-NIL Dose | Outcome Measure | Control/Sham Group | Disease/Injury Group | Disease/Injury + L-NIL Group | Reference |

| Tg19959 Mouse (AD), in drinking water | Cortical Amyloid Deposition | Low | High | Decreased | [4] |

| Tg19959 Mouse (AD), in drinking water | Microglial Activation | Low | High | Decreased | [4] |

| Rat (TBI), unspecified dose | Neuronal Degeneration (Fluoro-Jade) | Low | High | Significantly Reduced at 24h | [6] |

| Rat (TBI), unspecified dose | Neuronal Survival (NeuN) | High | Unchanged at 24h | Increased at 6 days | [6] |

| Rat (TBI), unspecified dose | Cellular Apoptosis (TUNEL) | Low | High | Significantly Reduced at 6 days | [6] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is widely used to mimic acute neuroinflammation.

Materials:

-

This compound (CAS: 159190-45-1)

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

Sterile, pyrogen-free saline

-

Mice (e.g., C57BL/6) or Rats (e.g., Sprague-Dawley)

Procedure:

-

Preparation of Reagents:

-

Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/ml).

-

Dissolve LPS in sterile saline to the desired concentration (e.g., 0.1 mg/ml).

-

-

Animal Dosing:

-

Administer this compound via intraperitoneal (i.p.) injection at a dose of 3-10 mg/kg body weight.[7]

-

30-60 minutes after L-NIL administration, inject LPS i.p. at a dose of 0.33-10 mg/kg body weight.[7][9] A dose of 0.33 mg/kg is reported to elicit a pro-inflammatory cytokine response with mild transient sickness behavior.[9]

-

-

Tissue Collection:

-

At a designated time point post-LPS injection (typically 3 to 24 hours), euthanize the animals.

-

Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).

-

Collect brain tissue and other relevant organs. For biochemical analyses, snap-freeze the tissue in liquid nitrogen. For histology, fix the brain in 4% paraformaldehyde.

-

Alzheimer's Disease (AD) Transgenic Mouse Model

Materials:

-

This compound

-

Transgenic AD mice (e.g., Tg19959)[4]

-

Drinking water

Procedure:

-

Drug Administration:

-

Dissolve this compound in the drinking water. While the exact concentration is not always specified, it is administered continuously.[4] It is recommended to perform pilot studies to determine the optimal concentration that achieves the desired therapeutic effect without toxicity.

-

Begin administration at an early age (e.g., 1 month) and continue for several months (e.g., up to 8 months of age).[4]

-

-

Behavioral and Histopathological Analysis:

Traumatic Brain Injury (TBI) Model

Materials:

-

This compound

-

Rats (e.g., Sprague-Dawley)

-

Weight-drop device for inducing brain contusion[6]

Procedure:

-

Induction of TBI:

-

Anesthetize the animal.

-

Produce a brain contusion using a weight-drop device. The specific parameters of the device (e.g., weight, height of drop) should be optimized to create a consistent and reproducible injury.

-

-

Drug Administration:

-

Administer this compound or saline at 15 minutes and 12 hours post-injury.[6] The route of administration (e.g., i.p.) and dose should be determined based on previous studies and pilot experiments.

-

-

Post-Injury Analysis:

Analytical Methods

Western Blot for iNOS

Procedure:

-

Protein Extraction:

-

Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 30-50 µg of protein on an 8% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against iNOS (typically a rabbit polyclonal) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

-

ELISA Assay:

-

Use commercially available ELISA kits for mouse or rat TNF-α and IL-6.

-

Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate.

-

After adding the substrate and stop solution, read the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate cytokine concentrations based on the standard curve.

-

Immunohistochemistry for Microglial Activation (Iba1)

Procedure:

-

Tissue Preparation:

-

Use 4% paraformaldehyde-fixed, free-floating brain sections (30-40 µm).

-

-

Staining:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST).

-

Incubate with a primary antibody against Iba1 (e.g., rabbit anti-Iba1) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Analysis:

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

- 1. researchgate.net [researchgate.net]

- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 5. Frontiers | Microglial morphometric analysis: so many options, so little consistency [frontiersin.org]

- 6. biospective.com [biospective.com]

- 7. Effects of the inducible nitric-oxide synthase inhibitor L-N(6)-(1-iminoethyl)-lysine on microcirculation and reactive nitrogen species generation in the kidney following lipopolysaccharide administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regional Molecular Changes in Chronic Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]

- 10. Microglial morphometric analysis: so many options, so little consistency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-NIL Dihydrochloride in LPS-Stimulated Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. The inducible nitric oxide synthase (iNOS) is a key enzyme responsible for the high-output production of NO during inflammation. L-N6-(1-iminoethyl)lysine dihydrochloride (L-NIL dihydrochloride) is a potent and selective inhibitor of iNOS. These application notes provide detailed protocols for the use of this compound to study the role of iNOS in LPS-stimulated macrophages.

Data Presentation

The following tables summarize the expected quantitative data from experiments using this compound in LPS-stimulated macrophages. The data is representative and may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | L-NIL Conc. (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (Unstimulated) | 0 | < 1.0 | N/A |

| LPS (1 µg/mL) | 0 | 45.2 ± 3.5 | 0 |

| LPS + L-NIL | 1 | 35.8 ± 2.9 | 20.8 |

| LPS + L-NIL | 3.3 (IC50) | 22.1 ± 2.1 | 51.1 |

| LPS + L-NIL | 10 | 8.7 ± 1.5 | 80.8 |

| LPS + L-NIL | 40 | 2.5 ± 0.8 | 94.5 |

Table 2: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | L-NIL Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control (Unstimulated) | 0 | < 50 | < 20 | < 10 |

| LPS (1 µg/mL) | 0 | 3500 ± 250 | 1800 ± 150 | 450 ± 40 |

| LPS + L-NIL | 10 | 3450 ± 230 | 1750 ± 140 | 440 ± 38 |

| LPS + L-NIL | 40 | 3400 ± 210 | 1700 ± 130 | 430 ± 35 |

Table 3: Cytotoxicity of this compound in RAW 264.7 Macrophages

| L-NIL Conc. (µM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 99.5 ± 0.5 |

| 10 | 98.9 ± 0.8 |

| 40 | 98.2 ± 1.1 |

| 100 | 95.7 ± 2.3 |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in water and DMSO.[1]

-

For an aqueous stock solution:

-

Dissolve this compound in sterile phosphate-buffered saline (PBS) to a desired concentration (e.g., 10 mM). The solubility in PBS (pH 7.2) is approximately 30 mg/mL.[1]

-

Filter-sterilize the solution through a 0.22 µm syringe filter.

-

Aqueous solutions are best prepared fresh; it is not recommended to store them for more than one day.[1]

-

-

For a DMSO stock solution:

-

Dissolve this compound in sterile DMSO to a concentration of 10 mM. The solubility in DMSO is approximately 15 mg/mL.[1]

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

-

Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 96-well plate for MTT assay, 24-well plate for NO and cytokine assays) at a density of 2 x 10^5 cells/mL.

-

Allow the cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 40 µM) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

Measurement of Nitric Oxide Production (Griess Assay)

-

After the 24-hour incubation period, collect the cell culture supernatants.

-

In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Measurement of Cytokine Production (ELISA)

-

Collect the cell culture supernatants after the 24-hour incubation.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Assessment of Cell Viability (MTT Assay)

-

After the 24-hour treatment period, remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the vehicle-treated control.

Visualizations

References

Application of L-NIL Dihydrochloride in Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-NIL dihydrochloride, also known as N6-(1-iminoethyl)-L-lysine dihydrochloride, is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS or NOS2). Aberrant iNOS expression and subsequent nitric oxide (NO) production are implicated in the pathophysiology of various cancers, contributing to tumor growth, angiogenesis, and resistance to therapy.[1][2] This document provides detailed application notes and protocols for the use of this compound in cancer research, based on preclinical studies.

Mechanism of Action

This compound competitively inhibits the iNOS enzyme, leading to a reduction in NO production.[3] This inhibition has several downstream anti-cancer effects:

-

Inhibition of Tumor Growth: By reducing NO levels, L-NIL can suppress the growth of tumors, as demonstrated in human melanoma xenograft models.[1][4]

-

Anti-angiogenesis: L-NIL treatment has been shown to decrease the density of tumor microvessels, indicating an anti-angiogenic effect.[1][2]

-

Induction of Apoptosis: L-NIL can induce apoptosis in cancer cells, partly through the downregulation of the anti-apoptotic protein Bcl-2.[1]

-

Synergy with Chemotherapy: L-NIL has been shown to enhance the efficacy of conventional chemotherapeutic agents like cisplatin and doxorubicin.[1][5]

Signaling Pathways

The anti-cancer effects of L-NIL are mediated through its modulation of key signaling pathways. The primary pathway involves the inhibition of iNOS and the subsequent reduction of NO. This impacts downstream targets that regulate cell survival, proliferation, and angiogenesis.

Caption: L-NIL inhibits iNOS, reducing NO and its pro-tumorigenic effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cancer research studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | L-NIL Concentration | Effect | Reference |